molecular formula C10H10N2O3 B1420744 Methyl 6-methoxy-1H-indazole-3-carboxylate CAS No. 885278-53-5

Methyl 6-methoxy-1H-indazole-3-carboxylate

Cat. No. B1420744
M. Wt: 206.2 g/mol
InChI Key: QCRFOISODBNEHE-UHFFFAOYSA-N
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Description

“Methyl 6-methoxy-1H-indazole-3-carboxylate” is a chemical compound . It is a derivative of indazole, a heterocyclic compound that is a part of many medicinal drugs .


Synthesis Analysis

The synthesis of indazole derivatives, including “Methyl 6-methoxy-1H-indazole-3-carboxylate”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular weight of “Methyl 6-methoxy-1H-indazole-3-carboxylate” is 176.17 . The molecular structure of this compound is derived from an amide moiety composed of amino acid derivatives .


Chemical Reactions Analysis

Indazole derivatives, including “Methyl 6-methoxy-1H-indazole-3-carboxylate”, are synthesized through various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

“Methyl 6-methoxy-1H-indazole-3-carboxylate” is a solid substance . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Inhibitor of Neuronal Nitric Oxide Synthase

Methyl 6-methoxy-1H-indazole-3-carboxylate and its derivatives have been studied for their role as inhibitors of neuronal nitric oxide synthase. This property is significant as nitric oxide synthase plays a crucial role in various physiological processes, including neurotransmission and vascular regulation. The crystal structure of a related compound, 7-methoxy-1H-indazole, reveals insights into how these compounds might interact with the enzyme (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

Tubulin Polymerization Inhibition

Research indicates that certain indazole derivatives, including those related to Methyl 6-methoxy-1H-indazole-3-carboxylate, act as tubulin polymerization inhibitors. This activity has implications in the field of cancer research, as tubulin inhibitors can disrupt the mitotic process in cancer cells, leading to apoptosis or cell death. One such compound demonstrated promising antiproliferative activity against human cancer cells, highlighting its potential as a therapeutic agent (Minegishi et al., 2015).

Synthesis and Structural Analysis

Studies on the synthesis and structural analysis of indazole derivatives, including Methyl 6-methoxy-1H-indazole-3-carboxylate, provide essential insights into their chemical properties. Understanding the enthalpy of formation and molecular structure of these compounds is crucial for their application in various scientific fields, such as materials science and pharmaceutical chemistry (Orozco-Guareño et al., 2019).

Development of PET Probes

Indazole derivatives have been explored for their potential in the development of positron emission tomography (PET) probes. These compounds, including ones structurally related to Methyl 6-methoxy-1H-indazole-3-carboxylate, can be used in imaging studies to investigate various biological processes and disease states, including cancer and neurological disorders (Gao, Wang, Miller, & Zheng, 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole derivatives are currently drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Therefore, “Methyl 6-methoxy-1H-indazole-3-carboxylate” and its derivatives could be of significant interest in future research and development in medicinal chemistry.

properties

IUPAC Name

methyl 6-methoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-6-3-4-7-8(5-6)11-12-9(7)10(13)15-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRFOISODBNEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676897
Record name Methyl 6-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methoxy-1H-indazole-3-carboxylate

CAS RN

885278-53-5
Record name Methyl 6-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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